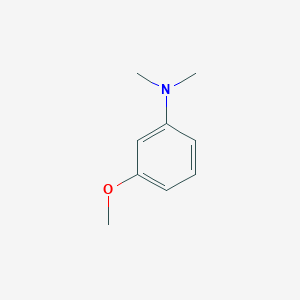

3-Méthoxy-N,N-diméthylaniline

Vue d'ensemble

Description

3-Methoxy-N,N-dimethylaniline is a chemical compound that is a derivative of aniline, where the aniline nitrogen atom is substituted with two methyl groups and one of the hydrogen atoms on the aromatic ring is replaced by a methoxy group. This structure is a part of various chemical reactions and has significance in biochemical processes, including those with carcinogenic implications.

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-N,N-dimethylaniline can be complex and involve multiple steps. For instance, a high-yielding synthesis starting from 2,4-dimethylaniline was developed to produce methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which involved N-alkylation, carbamoylation, hydrolysis, and intramolecular cyclization via a Friedel–Crafts reaction .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-N,N-dimethylaniline includes an aromatic ring with electron-donating substituents, which can influence its reactivity. The presence of the methoxy group can affect the electron distribution within the molecule, which is evident in the reactivity patterns observed in reductive cleavage reactions .

Chemical Reactions Analysis

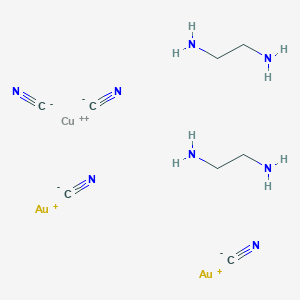

3-Methoxy-N,N-dimethylaniline can undergo various chemical reactions. For example, resonance-stabilized radicals such as 2-cyano-2-propyl radicals and 2-methoxycarbonyl-2-propyl radicals react with dimethylaniline to form specific aniline derivatives. However, some radicals like benzyl radicals do not react with dimethylaniline, suggesting that electron transfer from dimethylaniline to radicals is a crucial step in these reactions . Additionally, the reductive cleavage of methoxy-substituted N,N-dimethylanilines has been studied, showing a clear order of reactivity and regioselectivity that is influenced by the substitution pattern on the aromatic ring .

Physical and Chemical Properties Analysis

Relevant Case Studies

A case study involving 3:4-dimethylaniline, a compound structurally related to 3-Methoxy-N,N-dimethylaniline, demonstrated its carcinogenic properties when fed to rats, leading to an increase in pituitary gland tumors. This highlights the biological significance and potential health risks associated with the compound and its derivatives .

Applications De Recherche Scientifique

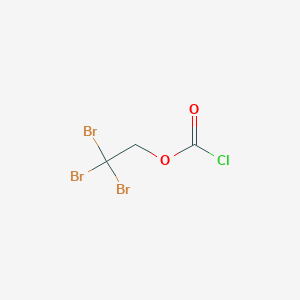

Synthèse chimique

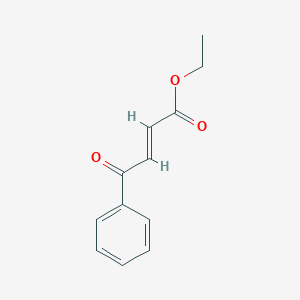

“3-Méthoxy-N,N-diméthylaniline” est utilisé dans la synthèse chimique . C'est un réactif polyvalent qui peut être utilisé pour produire d'autres composés. Par exemple, il peut être utilisé pour produire du C20H19NO4 . La réaction nécessite le réactif orthoformiate de tributyle et le solvant propan-2-ol, avec un temps de réaction de 90 minutes .

Propriétés antinéoplasiques

“this compound” est un phénylamide possédant des propriétés antinéoplasiques

Mécanisme D'action

Target of Action

3-Methoxy-N,N-dimethylaniline is a phenyl amide with antineoplastic and antibacterial properties . .

Mode of Action

It is suggested that the compound interacts with its targets to exert its antineoplastic and antibacterial effects .

Biochemical Pathways

It is known that the compound can be used to produce c20h19no4

Result of Action

As a phenyl amide with antineoplastic and antibacterial properties, it is likely to have effects on cell growth and proliferation .

Action Environment

The action of 3-Methoxy-N,N-dimethylaniline may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other substances. It is also important to note that the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition .

Propriétés

IUPAC Name |

3-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYHVSKDHLMMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166337 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15799-79-8 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015799798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

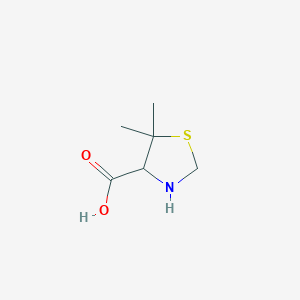

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to study 3-Methoxy-N,N-dimethylaniline in this research and what molecular information can be gained from them?

A1: The researchers used Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 3-Methoxy-N,N-dimethylaniline []. FT-IR spectroscopy identifies characteristic molecular vibrations induced by the absorption of infrared light, providing insights into the functional groups present in the molecule. FT-Raman spectroscopy, on the other hand, analyzes the scattering of light by vibrating molecules, offering complementary information about the molecule's vibrational modes. By combining these techniques, researchers gain a comprehensive understanding of the molecule's vibrational behavior, which is crucial for structural characterization and understanding its potential interactions with other molecules.

Q2: How did the researchers use computational chemistry to study 3-Methoxy-N,N-dimethylaniline?

A2: The researchers employed density functional theory (DFT) calculations using the B3LYP functional with 6-31G and 6-311++G(d) basis sets to model 3-Methoxy-N,N-dimethylaniline []. This computational method allowed them to predict the molecule's optimized geometry (bond lengths, bond angles), vibrational frequencies, and other electronic properties like HOMO-LUMO energies and molecular electrostatic potential (MEP). Comparing these calculated values with the experimental results from FT-IR and FT-Raman spectra, the researchers could validate the accuracy of their theoretical model and gain deeper insights into the structure and reactivity of 3-Methoxy-N,N-dimethylaniline.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)